molecular formula C11H24N2 B8677678 4-Piperidineethanamine, 2,2,6,6-tetramethyl-

4-Piperidineethanamine, 2,2,6,6-tetramethyl-

Cat. No.: B8677678
M. Wt: 184.32 g/mol
InChI Key: LCSNESAHHGTVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidineethanamine, 2,2,6,6-tetramethyl- is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidineethanamine, 2,2,6,6-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidineethanamine, 2,2,6,6-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamine

InChI

InChI=1S/C11H24N2/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h9,13H,5-8,12H2,1-4H3

InChI Key

LCSNESAHHGTVLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)CCN)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC1(C)CC(CCNC(=O)OC(C)(C)C)CC(C)(C)N1
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Synthesis routes and methods II

Procedure details

To 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)-ethylamine (0.480 g, 2.63 mmol) in MeOH (5 mL) is added 10% Pd/C (48 mg) and 5 N HCl (2.63 mL, 13.2 mmol). At 50 psi hydrogen gas at 50° C. the reaction mixture is stirred for 18 hours. The reaction is filtered to remove the catalyst and resubjected to the reaction conditions using RhClPPh3 (0.26 mmol). Due to incomplete reaction the mixture is diluted with water, concentrated to remove any organic solvent, filtered to remove any solids, and then concentrated again. The residue is dissolved in acetic acid and resubjected to the hydrogenation conditions using 100 mg of palladium black and 50 psi hydrogen gas at 50° C. for 18 hours. The mixture of products is not easily purified, so the crude mixture is treated with di-tert-butyl dicarbonate in dichloromethane and then purified by silica gel chromatography using a high enough percentage of 2 M NH3 in MeOH in dichloromethane to isolate 240 mg of [2-(2,2,6,6-tetramethyl-piperidin-4-yl)-ethyl]-carbamic acid tert-butyl ester. [2-(2,2,6,6-Tetramethyl-piperidin-4-yl)-ethyl]-carbamic acid tert-butyl ester (240 mg, 0.844 mmol) is dissolved in 2:1 MeOH:dichloromethane (10.5 mL) and HCl (g) is bubbled for 5 minutes. After 1 hour, the reaction mixture is concentrated to give a foam (219 mg). The foam is dissolved in MeOH and loaded onto an SCX 5 g resin column. The column is washed with MeOH, then the product is released with 7 M NH3 in MeOH. After concentration the title compound is obtained and used without further purification (138 mg).
Name
[2-(2,2,6,6-Tetramethyl-piperidin-4-yl)-ethyl]-carbamic acid tert-butyl ester
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240 mg
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